SCFSkp2-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

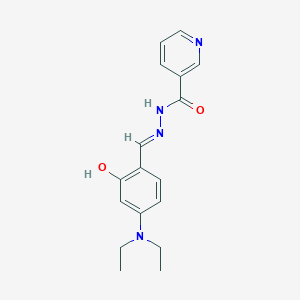

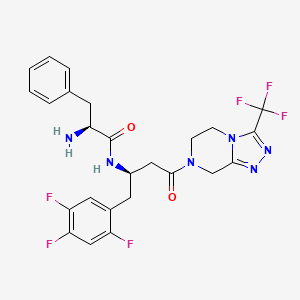

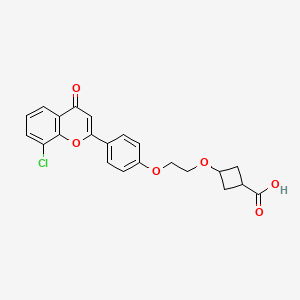

SCFSkp2-IN-2 is a compound known for its role as a Skp2 inhibitor. It exhibits a dissociation constant (K_D) of 28.77 μM and demonstrates antitumor activities by inducing apoptosis in non-small cell lung cancer cells . This compound is primarily used for research purposes and has shown potential in cancer treatment studies.

Preparation Methods

The synthesis of SCFSkp2-IN-2 involves specific reaction conditions and routes. One method includes dissolving 2 mg of the compound in 50 μL of dimethyl sulfoxide (DMSO) to prepare a mother liquor with a concentration of 40 mg/mL .

Chemical Reactions Analysis

SCFSkp2-IN-2 undergoes various chemical reactions, including binding directly to Skp2, leading to its degradation by the proteasome . The compound does not significantly affect Skp2 mRNA expression but inhibits Skp2 protein expression in non-small cell lung cancer cells in a time-dependent manner . Common reagents and conditions used in these reactions include concentrations ranging from 0.3 to 3 μM and incubation times of 24 to 72 hours . Major products formed from these reactions include increased expression levels of p21Cip1 and p27Kip1, and decreased levels of Skp2 .

Scientific Research Applications

SCFSkp2-IN-2 has a wide range of scientific research applications. It is used in cancer research to study its antitumor activities, particularly in non-small cell lung cancer . The compound induces apoptosis and inhibits the proliferation of cancer cells in a dose- and time-dependent manner . Additionally, it has been studied for its potential in treating osteosarcoma, where it has shown to delay tumorigenesis and improve overall survival in mouse models . This compound is also used to investigate the regulation of the cell cycle and the role of Skp2 in various signaling pathways .

Mechanism of Action

SCFSkp2-IN-2 exerts its effects by inhibiting Skp2, a protein involved in the ubiquitination and degradation of p27 . By binding directly to Skp2, the compound leads to its degradation by the proteasome . This inhibition results in the accumulation of p27, which in turn regulates the cell cycle by blocking the G0/G1 checkpoint . The compound also affects the PI3K/Akt-FOXO1 signaling pathway, further contributing to its antitumor activities .

Comparison with Similar Compounds

SCFSkp2-IN-2 is unique in its specific inhibition of Skp2 and its ability to induce apoptosis in non-small cell lung cancer cells . Similar compounds include other Skp2 inhibitors such as Traxivitug, BDC2.5 mimotope, and Antitumor agent-67 . These compounds also target Skp2 but may differ in their binding affinities, specificities, and overall efficacy in inducing apoptosis and inhibiting cancer cell proliferation .

Properties

Molecular Formula |

C17H20N4O2 |

|---|---|

Molecular Weight |

312.37 g/mol |

IUPAC Name |

N-[(E)-[4-(diethylamino)-2-hydroxyphenyl]methylideneamino]pyridine-3-carboxamide |

InChI |

InChI=1S/C17H20N4O2/c1-3-21(4-2)15-8-7-13(16(22)10-15)12-19-20-17(23)14-6-5-9-18-11-14/h5-12,22H,3-4H2,1-2H3,(H,20,23)/b19-12+ |

InChI Key |

HEUHCTYMFLTWAX-XDHOZWIPSA-N |

Isomeric SMILES |

CCN(CC)C1=CC(=C(C=C1)/C=N/NC(=O)C2=CN=CC=C2)O |

Canonical SMILES |

CCN(CC)C1=CC(=C(C=C1)C=NNC(=O)C2=CN=CC=C2)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Butylphenyl)isothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B10857048.png)

![1-benzyl-4-[[(1R,4S,5R,8S,9R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl]oxymethyl]triazole](/img/structure/B10857098.png)

![7-[(2-chlorophenoxy)methyl]-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B10857102.png)